![molecular formula C6H6N4O2 B1600316 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione CAS No. 83824-38-8](/img/structure/B1600316.png)
1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione
Overview
Description
“1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione” is a chemical compound with the molecular formula C6H6N4O2 . It has a molecular weight of 166.14 g/mol . The IUPAC name for this compound is 1-methyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[4,3-d]pyrimidine core with a methyl group attached . The InChI string is InChI=1S/C6H6N4O2/c1-10-4-3(2-7-10)8-6(12)9-5(4)11/h2H,1H3,(H2,8,9,11,12) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 166.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 76 Ų . The exact mass and monoisotopic mass are 166.04907545 g/mol .Scientific Research Applications
Cancer Treatment: CDK2 Inhibition
This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a crucial target for cancer therapy. CDK2 inhibitors can selectively target tumor cells, and derivatives of this compound have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range . This suggests its strong potential in the development of new cancer treatments.
Antitumor Activity: Cell Cycle and Apoptosis
Further investigations into the antitumor activity of this compound have revealed its ability to cause alterations in cell cycle progression and induce apoptosis within tumor cells . This dual activity against cell lines and CDK2 makes it a promising candidate for antitumor drug development.
Molecular Docking and Drug Design
The compound’s structure allows it to fit well into the active site of CDK2, as confirmed by molecular docking simulations . This property is essential for the design of drugs that can effectively bind to and inhibit target enzymes, making it valuable for computational drug discovery efforts.
Pharmacokinetics and ADMET Studies
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have indicated suitable pharmacokinetic properties for this compound . This is crucial for predicting the success of a compound as a drug, as it must be absorbed and distributed properly in the body to exert its therapeutic effects.
Bioisostere of Natural Purines
The pyrazolopyrimidine core of this compound is considered a bioisostere of natural purines, which are fundamental components of DNA and RNA . This similarity could be exploited in the design of molecules that can interact with biological systems in a manner similar to purines, potentially leading to new treatments for a variety of diseases.
Anticancer Activity: Renal Cancer Cell Lines
Some derivatives of this compound have demonstrated good to moderate anticancer activity, particularly against renal cancer cell lines . This highlights its potential as a lead compound for developing new therapies against kidney cancer.
Synthesis and Characterization of Heterocyclic Derivatives
The compound serves as a key intermediate in the synthesis of new heterocyclic derivatives containing the pyrazolopyrimidine linkage . These derivatives can be characterized and evaluated for various biological activities, expanding the scope of research in medicinal chemistry.
Potential for Diverse Biological Activities
Given its structural features and the activities observed in various studies, this compound and its derivatives could encompass a wide range of biological activities, including antiviral, antimicrobial, and CNS-related effects . This versatility makes it an interesting subject for further research across different fields of medicine.
Mechanism of Action
Target of Action
The primary target of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby inhibiting its enzymatic activity . This results in the disruption of the cell cycle progression, specifically blocking the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to cell cycle arrest . This disrupts the normal proliferation of cells, which can be particularly beneficial in the context of cancer treatment, where uncontrolled cell division is a key characteristic .
Pharmacokinetics
These properties can help predict the compound’s bioavailability, which is crucial for its effectiveness as a therapeutic agent .
Result of Action
The inhibition of CDK2 by 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione leads to significant alterations in cell cycle progression . It also induces apoptosis within cells . These effects result in the inhibition of cell growth, particularly in cancer cells .
properties
IUPAC Name |
1-methyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-4-3(2-7-10)8-6(12)9-5(4)11/h2H,1H3,(H2,8,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXSBZVGKPGEDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433100 | |
Record name | 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione | |
CAS RN |
83824-38-8 | |
Record name | 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidine-5,7-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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